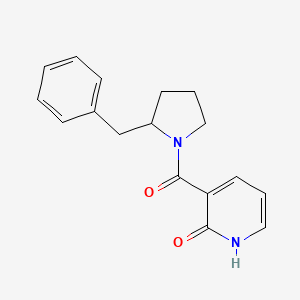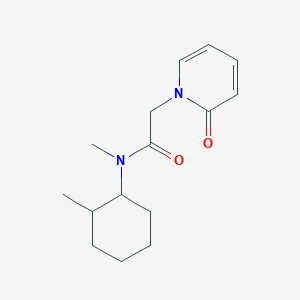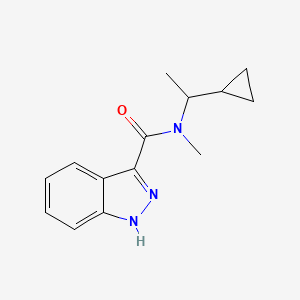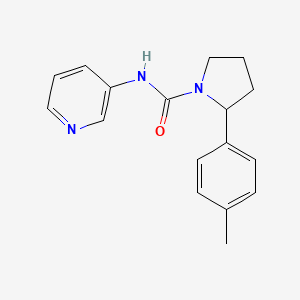
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, also known as MPPCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidine-based derivative that has been synthesized through various methods for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is not fully understood; however, it is believed to act as a modulator of various signaling pathways in the body. 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to interact with various receptors, including the dopamine D2 receptor, sigma-1 receptor, and NMDA receptor. These interactions may result in the modulation of neurotransmitter release, calcium signaling, and gene expression.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide can protect cells from oxidative stress and apoptosis. In vivo studies have shown that 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide can improve cognitive function and reduce inflammation in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide. One potential direction is to investigate its potential as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its neuroprotective properties and its ability to enhance cognitive function. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in clinical settings.
Synthesemethoden
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide can be synthesized through various methods, including the reaction of 4-methylbenzaldehyde with pyridine-3-carboxaldehyde followed by cyclization with proline. Another method involves the reaction of 4-methylbenzaldehyde with pyridine-3-carboxylic acid, followed by cyclization with proline. These methods result in the formation of 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been widely studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been investigated for its neuroprotective properties and its ability to enhance cognitive function. In pharmacology, 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been studied for its potential as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease. In medicinal chemistry, 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been explored for its potential as a lead compound for drug discovery.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-6-8-14(9-7-13)16-5-3-11-20(16)17(21)19-15-4-2-10-18-12-15/h2,4,6-10,12,16H,3,5,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLMAHUIXMMANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Cyanophenyl)-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]methyl]phosphonic acid](/img/structure/B7494454.png)
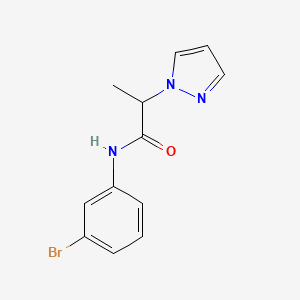
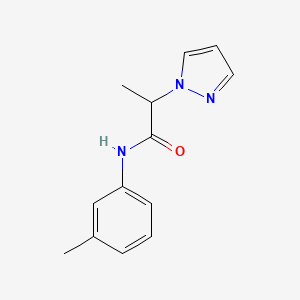
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
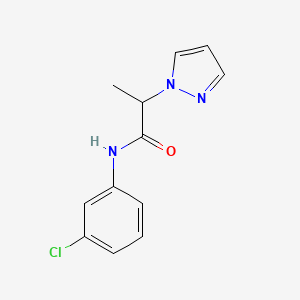
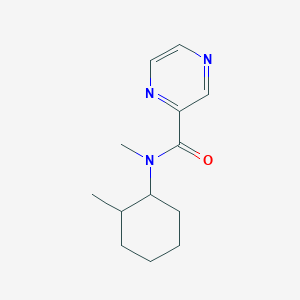
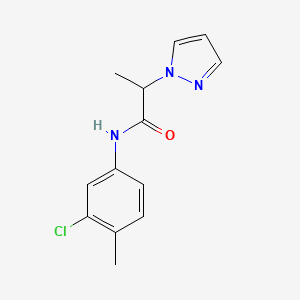
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
